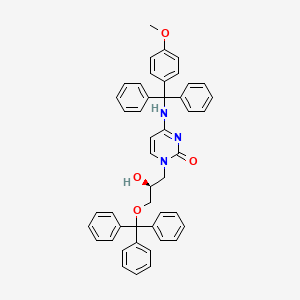

(S)-1-(2-hydroxy-3-(trityloxy)propyl)-4-(((4-methoxyphenyl)diphenylmethyl)amino)pyrimidin-2(1H)-one

Description

Propriétés

IUPAC Name |

1-[(2S)-2-hydroxy-3-trityloxypropyl]-4-[[(4-methoxyphenyl)-diphenylmethyl]amino]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H41N3O4/c1-52-42-29-27-37(28-30-42)45(35-17-7-2-8-18-35,36-19-9-3-10-20-36)48-43-31-32-49(44(51)47-43)33-41(50)34-53-46(38-21-11-4-12-22-38,39-23-13-5-14-24-39)40-25-15-6-16-26-40/h2-32,41,50H,33-34H2,1H3,(H,47,48,51)/t41-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDQQDSBCHUHCL-RWYGWLOXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=O)N(C=C4)CC(COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=O)N(C=C4)C[C@@H](COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H41N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-hydroxy-3-(trityloxy)propyl)-4-(((4-methoxyphenyl)diphenylmethyl)amino)pyrimidin-2(1H)-one involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-(2-hydroxy-3-(trityloxy)propyl)-4-(((4-methoxyphenyl)diphenylmethyl)amino)pyrimidin-2(1H)-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can undergo reduction reactions to modify the functional groups.

Substitution: The trityloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperature, pH, and solvent choice .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution reactions can introduce new functional groups to the molecule .

Applications De Recherche Scientifique

(S)-1-(2-hydroxy-3-(trityloxy)propyl)-4-(((4-methoxyphenyl)diphenylmethyl)amino)pyrimidin-2(1H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of (S)-1-(2-hydroxy-3-(trityloxy)propyl)-4-(((4-methoxyphenyl)diphenylmethyl)amino)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

Structural Analysis

Core Heterocycle: The target compound and the amino-pyrimidinone analog share a pyrimidinone core, which is replaced by a pyridinone ring in the halogenated derivative . Pyridinones often exhibit enhanced metabolic stability compared to pyrimidinones but may reduce hydrogen-bonding capacity. The phosphino derivative uses a tetrahydrofuran backbone, prioritizing nucleotide mimicry over aromatic interactions.

Protecting Groups: Trityloxy (Target) vs. Silyl Ethers : Trityl groups offer superior steric protection but lower thermal stability than tert-butyldimethylsilyl (TBS) ethers. TBS ethers are more labile under acidic conditions, facilitating selective deprotection .

Bioactive Substituents: The halogenated pyridinone incorporates chlorine and fluorine, which improve binding affinity to hydrophobic enzyme pockets but may increase toxicity. The target compound’s 4-methoxyphenyl group balances electron-donating effects and steric bulk, likely optimizing receptor selectivity.

Functional and Application-Based Differences

Synthetic Utility: The phosphino derivative is tailored for solid-phase oligonucleotide synthesis, whereas the target compound’s trityl-protected hydroxypropyl chain suggests use in solution-phase chemistry.

The halogenated pyridinone demonstrates efficacy in cancer models, likely due to ferroptosis induction (a mechanism highlighted in OSCC studies ).

Stability and Storage :

- Both the target compound and analog require low-temperature storage (-20°C) to preserve reactive groups, whereas silyl-protected compounds may tolerate milder conditions.

Research Findings and Implications

Structural Modifications and Solubility :

- The target compound’s trityloxy group reduces aqueous solubility compared to the TBS ether in , necessitating formulation with co-solvents for in vivo studies.

- Substituting the 4-methoxyphenyl group with halogens (as in ) could enhance potency but requires toxicity profiling.

Therapeutic Potential: The pyrimidinone core’s similarity to nucleotides positions the target compound for antiviral or anticancer applications, particularly if paired with prodrug strategies to improve bioavailability.

Synthetic Challenges :

- The stereospecific hydroxypropyl chain in the target compound demands asymmetric synthesis techniques, increasing production costs compared to simpler analogs like .

Activité Biologique

(S)-1-(2-hydroxy-3-(trityloxy)propyl)-4-(((4-methoxyphenyl)diphenylmethyl)amino)pyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidines are known for their significant roles in various biological processes and therapeutic applications, making them a focus of research in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A pyrimidine core, which is essential for its biological activity.

- A trityloxy group that may enhance its solubility and bioavailability.

- An amino group attached to a methoxyphenyl diphenylmethyl moiety, which could influence its interaction with biological targets.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Pyrimidine derivatives have been reported to exhibit antimicrobial properties. For instance, studies have shown that certain pyrimidine compounds possess significant in vitro activity against various bacterial strains. The presence of electron-donating groups, such as methoxy or trityloxy, may enhance the antimicrobial efficacy of this compound by improving its interaction with bacterial cell membranes or enzymes involved in cell wall synthesis .

Anti-inflammatory Effects

Research indicates that some pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. For example, compounds similar to (S)-1-(2-hydroxy-3-(trityloxy)propyl)-4-(((4-methoxyphenyl)diphenylmethyl)amino)pyrimidin-2(1H)-one have demonstrated the ability to suppress COX-2 activity effectively, showcasing their potential as anti-inflammatory agents .

Antitumor Activity

Pyrimidines are also recognized for their antitumor properties. Various studies have evaluated the cytotoxic effects of pyrimidine derivatives on cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications on the pyrimidine ring can significantly affect the compound's potency against tumor cells. For instance, certain substitutions have been linked to enhanced apoptosis in cancer cells .

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | |

| Anti-inflammatory | COX enzyme inhibition | |

| Antitumor | Induction of apoptosis |

Case Studies

- Antimicrobial Evaluation : A study conducted by Brands et al. demonstrated that novel pyrimidine derivatives exhibited significant antibacterial activity against Streptococcus species, with MIC values indicating their potential as therapeutic agents for bacterial infections .

- Anti-inflammatory Assessment : In a comparative study, compounds similar to (S)-1-(2-hydroxy-3-(trityloxy)propyl)-4-(((4-methoxyphenyl)diphenylmethyl)amino)pyrimidin-2(1H)-one were tested against indomethacin for COX-2 inhibition, showing comparable efficacy with IC50 values in the low micromolar range .

- Cancer Cell Studies : Research highlighted the effectiveness of pyrimidine derivatives in inhibiting the growth of HeLa cells, suggesting a mechanism involving cell cycle arrest and induction of apoptosis through specific signaling pathways .

Q & A

Q. How can researchers optimize the synthetic yield and purity of this compound?

Methodological Answer:

- Catalyst Screening : Use amino acids (e.g., L-proline, glycine) as green catalysts under reflux conditions to enhance reaction efficiency and reduce byproducts .

- Solvent Selection : Employ ethyl acetate for recrystallization to improve purity, as demonstrated in dihydropyrimidinone syntheses .

- Reaction Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and ensure intermediate stability .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry using 1H/13C NMR, focusing on the (S)-configured hydroxypropyl group and trityloxy moiety .

- Fourier Transform Infrared (FT-IR) : Identify functional groups (e.g., hydroxyl, carbonyl) to confirm protection/deprotection steps .

- Mass Spectrometry (GC-MS/LC-MS) : Validate molecular weight and fragmentation patterns, particularly for the triphenylmethyl (trityl) group .

Q. Why are trityl and diphenylmethyl groups used as protecting groups in this structure?

Methodological Answer:

- Trityl (Triphenylmethyl) : Protects hydroxyl groups during multi-step synthesis due to its steric bulk and ease of removal under mild acidic conditions .

- Diphenylmethyl : Stabilizes the amino group in pyrimidinone derivatives, preventing undesired side reactions during coupling steps .

Advanced Research Questions

Q. How should experimental designs account for thermal or oxidative instability of the trityloxy group?

Methodological Answer:

- Split-Plot Design : Adapt randomized block designs with split plots (e.g., time, temperature) to assess degradation kinetics .

- Accelerated Stability Testing : Expose the compound to controlled stressors (e.g., 40°C/75% RH) and quantify degradation via HPLC to model shelf-life .

Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. X-ray crystallography)?

Methodological Answer:

- Cross-Validation : Compare NMR-derived stereochemical assignments with single-crystal X-ray data to confirm spatial configuration .

- Dynamic NMR Studies : Investigate temperature-dependent conformational changes that may explain discrepancies in peak splitting .

Q. What methodologies assess the environmental fate of this compound in ecological systems?

Methodological Answer:

- Long-Term Incubation Studies : Monitor abiotic/biotic degradation in soil/water matrices under simulated environmental conditions (e.g., pH 4–9, UV exposure) .

- Ecotoxicity Assays : Evaluate impacts on model organisms (e.g., Daphnia magna) across trophic levels using OECD guidelines .

Q. How to design assays for evaluating biological activity (e.g., antimicrobial potential)?

Methodological Answer:

- MIC (Minimum Inhibitory Concentration) Testing : Screen against Gram-positive/negative bacteria using microdilution assays, referencing dihydropyrimidinone derivatives with confirmed activity .

- Structure-Activity Relationship (SAR) : Modify the 4-methoxyphenyl-diphenylmethyl moiety to correlate substituent effects with potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.